molecular formula C20H15NS B14419116 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline CAS No. 81008-90-4

2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline

Cat. No.: B14419116
CAS No.: 81008-90-4
M. Wt: 301.4 g/mol
InChI Key: CESLDUJCYARPGJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction proceeds through the formation of a Schiff base, followed by cyclization and oxidation to yield the quinoline derivative.

Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This approach offers a greener and more sustainable route to synthesize quinoline derivatives, including this compound.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using catalytic processes. For example, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method provides good yields under mild conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Zinc dust, acetic acid

    Substitution: Bromine, nitrobenzene

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Quinoline derivatives

    Substitution: Halogenated quinolines

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Properties

CAS No.

81008-90-4

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

2-methyl-4-phenylsulfanylbenzo[h]quinoline

InChI

InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)18-12-11-15-7-5-6-10-17(15)20(18)21-14/h2-13H,1H3

InChI Key

CESLDUJCYARPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)SC4=CC=CC=C4

Origin of Product

United States

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